![molecular formula C13H12N6O3 B12902363 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol CAS No. 596824-24-7](/img/structure/B12902363.png)
2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and an ethanolamine moiety further enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of a hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted ethanolamine derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitrophenyl group may enhance its binding affinity to these targets, while the ethanolamine moiety can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their biological activities.
Nitrophenyl derivatives: Compounds with a nitrophenyl group exhibit similar reactivity in oxidation and reduction reactions.
Ethanolamine derivatives: These compounds have similar solubility and bioavailability properties due to the presence of the ethanolamine moiety.
Uniqueness
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is unique due to its combination of a triazolopyridazine core, a nitrophenyl group, and an ethanolamine moiety. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
596824-24-7 |
|---|---|
Molekularformel |
C13H12N6O3 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-[[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol |
InChI |
InChI=1S/C13H12N6O3/c20-7-6-14-11-4-5-12-15-16-13(18(12)17-11)9-2-1-3-10(8-9)19(21)22/h1-5,8,20H,6-7H2,(H,14,17) |
InChI-Schlüssel |
VYSRBDHVMRBIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




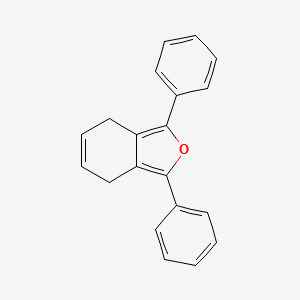
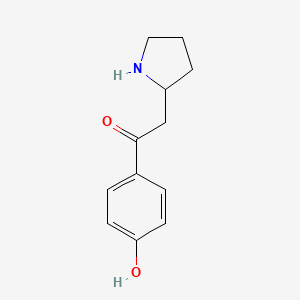
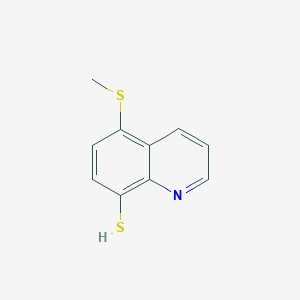

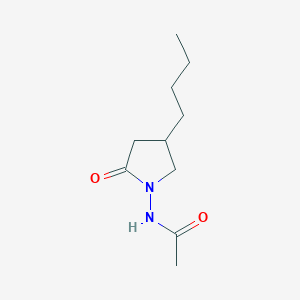


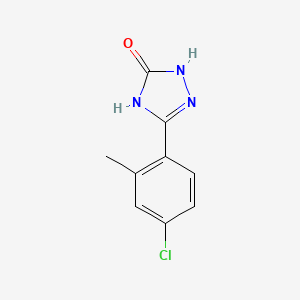

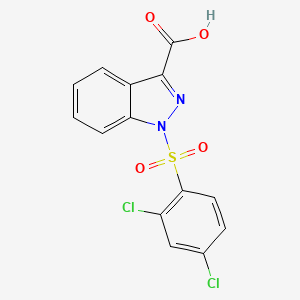

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
